N-(4-iodo-2-methylphenyl)butanamide

Catalog No.
S5521929
CAS No.
M.F
C11H14INO
M. Wt
303.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-iodo-2-methylphenyl)butanamide

Product Name

N-(4-iodo-2-methylphenyl)butanamide

IUPAC Name

N-(4-iodo-2-methylphenyl)butanamide

Molecular Formula

C11H14INO

Molecular Weight

303.14 g/mol

InChI

InChI=1S/C11H14INO/c1-3-4-11(14)13-10-6-5-9(12)7-8(10)2/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

JSSXKBSOFILZDA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=C(C=C1)I)C

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)I)C

The exact mass of the compound N-(4-iodo-2-methylphenyl)butanamide is 303.01201 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Radiopharmaceutical Development

    The presence of iodine (I) in the molecule makes N-(4-iodo-2-methylphenyl)butanamide a potential candidate for radioisotope labeling. Radiopharmaceuticals are drugs that incorporate radioactive isotopes and are used in medical imaging techniques like positron emission tomography (PET) scans. The iodine atom's radioisotopes, like I-123 or I-131, could be attached to the molecule for further investigation ().

  • Structure-Activity Relationship (SAR) Studies

    N-(4-iodo-2-methylphenyl)butanamide can be a valuable tool in SAR studies. SAR studies aim to understand the relationship between a molecule's structure and its biological activity. By modifying the functional groups on the molecule and testing their effects, researchers can gain insights into the development of new drugs with desired properties.

  • Organic Synthesis

    N-(4-iodo-2-methylphenyl)butanamide can serve as a building block in organic synthesis. The presence of the amide bond and the iodophenyl group provides reactive sites for further chemical transformations, potentially leading to the synthesis of more complex molecules with interesting properties.

N-(4-iodo-2-methylphenyl)butanamide is an organic compound characterized by the molecular formula C11H14INOC_{11}H_{14}INO. This compound is a derivative of butanamide, featuring an iodo group and a methyl group on the phenyl ring. The presence of the iodine atom enhances its chemical reactivity and biological properties, making it a subject of interest in both chemical synthesis and biological research.

  • Substitution Reactions: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced, leading to various derivatives.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, which are valuable in forming more complex organic molecules.

The synthesis of N-(4-iodo-2-methylphenyl)butanamide typically involves two main steps:

  • Iodination: A precursor compound, such as 2-methylphenylbutanamide, is treated with iodine alongside an oxidizing agent (e.g., hydrogen peroxide or sodium hypochlorite) to introduce the iodine atom at the para position of the phenyl ring.
  • Amide Formation: The iodinated intermediate is then reacted with butanoyl chloride in the presence of a base like pyridine to form N-(4-iodo-2-methylphenyl)butanamide.

In industrial settings, these methods may be optimized for higher yields and purity using continuous flow reactors and automated systems.

N-(4-iodo-2-methylphenyl)butanamide has several applications across various fields:

  • Organic Synthesis: It serves as a building block for more complex organic compounds.
  • Biological Research: The compound can be utilized in studies involving biological pathways and enzyme interactions.
  • Material Science: It is employed in the synthesis of specialty chemicals and materials.

Several compounds share structural similarities with N-(4-iodo-2-methylphenyl)butanamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(4-bromo-2-methylphenyl)butanamideC11H14BrNOContains bromine instead of iodine; less polarizable.
N-(4-chloro-2-methylphenyl)butanamideC11H14ClNOChlorine is smaller than iodine, affecting reactivity.
N-(4-fluoro-2-methylphenyl)butanamideC11H14FNOFluorine's electronegativity influences binding properties.

Uniqueness

N-(4-iodo-2-methylphenyl)butanamide is distinct due to its iodine atom, which imparts unique chemical reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The larger size and higher polarizability of iodine enable stronger interactions in both chemical and biological contexts, potentially leading to different pharmacological effects.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

303.01201 g/mol

Monoisotopic Mass

303.01201 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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